molecular formula C6H14ClNO B2489323 2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride CAS No. 2095396-40-8

2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride

Cat. No.: B2489323
CAS No.: 2095396-40-8
M. Wt: 151.63
InChI Key: LPZQZDZHBNGVGX-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is also known by its IUPAC name, ®-2-(tetrahydrofuran-2-yl)ethan-1-amine hydrochloride . This compound is a white powder that is typically used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride typically involves the reaction of tetrahydrofuran with ethylene diamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process includes purification steps such as crystallization and filtration to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and other derivatives that are useful in different chemical and pharmaceutical applications .

Scientific Research Applications

2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(2R)-Oxolan-2-yl]ethan-1-amine hydrochloride include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds .

Properties

IUPAC Name

2-[(2R)-oxolan-2-yl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-4-3-6-2-1-5-8-6;/h6H,1-5,7H2;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZQZDZHBNGVGX-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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